Isepamicine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It was patented in 1973 and approved for medical use in 1988 . The compound has been identified by the World Health Organization as a Critically Important Antimicrobial for human use . Isepamicine is known for its broad-spectrum antibacterial activity, particularly against Gram-negative bacteria.
Preparation Methods
The preparation of Isepamicine involves several synthetic routes and reaction conditions. One method starts with gentamicin B as the starting raw material. The process involves protecting the intermediate with trimethyl silicone ethoxy carbonyl chloride, followed by a reaction with N,N-dicyclohexylamine and coupling with N-phthalic anhydride-(S)-isoserine. The product is then subjected to column chromatography isolation, de-protected, and acidified by vitriol to obtain a crude product. The crude product is re-crystallized with anhydrous alcohol to obtain this compound sulfate . This method is advantageous due to its low synthesizing cost, short synthesizing period, and high product purity and yield, making it suitable for industrial production .
Chemical Reactions Analysis
Isepamicine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include N,N-dicyclohexylamine, trimethyl silicone ethoxy carbonyl chloride, and vitriol. The major products formed from these reactions include intermediates that are further processed to obtain the final compound .
Scientific Research Applications
Isepamicine has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying aminoglycoside antibiotics. In biology, it is used to study the mechanisms of bacterial resistance and the development of new antibiotics. In medicine, this compound is used to treat various bacterial infections, particularly those caused by Gram-negative bacteria. It is also used in the pharmaceutical industry for the development of new antibacterial agents .
Mechanism of Action
Isepamicine exerts its effects by binding to the bacterial ribosome, interfering with protein synthesis. This leads to the production of faulty proteins and ultimately the death of the bacterial cell. The compound is particularly effective against strains producing type I 6′-acetyltransferase, which confers resistance to other aminoglycosides . This compound is not metabolized and is eliminated solely via the renal route .
Comparison with Similar Compounds
Isepamicine is similar to other aminoglycoside antibiotics such as amikacin and gentamicin. it has better activity against strains producing type I 6′-acetyltransferase, making it more effective against certain resistant bacteria . Other similar compounds include tobramycin and kanamycin, which also belong to the aminoglycoside class of antibiotics .
Properties
IUPAC Name |
3-amino-N-[5-amino-4-[6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-2-[3,5-dihydroxy-5-methyl-4-(methylamino)oxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxypropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H43N5O12/c1-22(35)6-36-20(15(33)18(22)26-2)39-17-8(27-19(34)9(28)4-23)3-7(25)16(14(17)32)38-21-13(31)12(30)11(29)10(5-24)37-21/h7-18,20-21,26,28-33,35H,3-6,23-25H2,1-2H3,(H,27,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDIIBEDMEYAVNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CN)O)O)O)N)NC(=O)C(CN)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H43N5O12 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40860726 |
Source
|
Record name | 3-Amino-N-(5-amino-4-[(6-amino-6-deoxyhexopyranosyl)oxy]-2-{[3-deoxy-4-C-methyl-3-(methylamino)pentopyranosyl]oxy}-3-hydroxycyclohexyl)-2-hydroxypropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40860726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
569.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.